Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir hydrate
CAS No.: 206184-49-8
Cat. No.: VC0003814
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 206184-49-8 |
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Molecular Formula | C9H16N5O5P |
Molecular Weight | 305.23 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate |
Standard InChI | InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 |
Standard InChI Key | PINIEAOMWQJGBW-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Melting Point | 276 - 280 °C |
Chemical Structure and Properties
The molecular formula of tenofovir hydrate is CHNOP·HO, with a phosphonate group and adenine moiety critical for its antiviral activity. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 305.23 g/mol | |
Solubility in Water | ~5 mg/mL | |
Parent Compound (CID) | 464205 (Tenofovir) | |
Hydration State | Monohydrate |
The hydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and phosphonate groups, which impacts its dissolution profile and bioavailability .
Crystallography and Polymorphism
Tenofovir hydrate exhibits complex polymorphism, with eight distinct crystalline forms identified. A 2024 study using X-ray and electron diffraction revealed two monohydrates (α-TEN·HO and β-TEN·HO) and multiple hydrates (TEN·xHO, x = 5.5–3) . Key findings include:
Structural Transitions During Dehydration
Dehydration of layered hydrates (e.g., TEN·5.5HO) proceeds via single-crystal-to-single-crystal or powder transformations, culminating in the anhydrous form (TEN). The α-monohydrate (density: 1.444 g/cm³) transitions irreversibly to the denser β-monohydrate (1.532 g/cm³) under ambient conditions .
Form | Water Content (x) | Density (g/cm³) | Stability |
---|---|---|---|
TEN·5.5HO | 5.5 | 1.38 | Least stable |
α-TEN·HO | 1.0 | 1.444 | Metastable |
β-TEN·HO | 1.0 | 1.532 | Thermodynamically stable |
Anhydrous TEN | 0.0 | 1.61 | High-temperature stable |
Hydrogen Bonding Network
In β-TEN·HO, water bridges phosphonate groups via O–H···O bonds (2.65–2.78 Å), while π···π stacking (3.4–3.6 Å) between adenine rings enhances lattice stability . Loss of water during dehydration alters these interactions, leading to conformational changes in the TEN zwitterion .
Pharmacokinetics and Bioavailability
Tenofovir hydrate’s low oral bioavailability (~25%–30%) has driven research into advanced delivery systems . Liposomal encapsulation improves gastrointestinal absorption and intracellular delivery:
Formulation | Encapsulation Efficiency (%) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|
Liposomal TEN | 68.5 ± 3.2 | 12.4 ± 1.8 |
Free TEN (control) | N/A | 2.1 ± 0.4 |
Film hydration methods yield liposomes with 65,000 rpm ultracentrifugation achieving optimal drug loading .
Pharmacological Mechanisms and Efficacy
Tenofovir hydrate inhibits viral reverse transcriptase by competing with endogenous deoxyadenosine triphosphate. Dose-dependent efficacy is observed in HIV-1 inhibition:
Inoculum Size | EC50 (fmol/10⁶ cells) | EC90 (fmol/10⁶ cells) |
---|---|---|
1 | 29 | 267 |
5 | 40 | 348 |
20 | 77 | 640 |
100 | 411 | 2,866 |
Higher inocula require significantly greater intracellular drug concentrations, underscoring the need for combination therapies .
Formulation Strategies and Innovations
To address solubility limitations, modified liposomes with long-circulating PEGylated lipids enhance reticuloendothelial system targeting. A 2017 study demonstrated:
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Particle Size: 120–150 nm (dynamic light scattering)
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Zeta Potential: −25 mV (enhanced mucosal adhesion)
Clinical Applications and Therapeutic Use
Tenofovir hydrate is indicated for:
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HIV-1 Infection: Combined with emtricitabine in once-daily regimens.
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Chronic Hepatitis B: 300 mg/day dosing reduces viral load by 4–5 log10 IU/mL .
Future Research Directions
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Co-Crystallization: To enhance solubility without prodrug derivatization.
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Electron Diffraction Mapping: Real-time analysis of dehydration-induced structural changes.
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Targeted Liposomes: Functionalized with monoclonal antibodies for CNS penetration.
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